2,2-Dichloro-2-(diethoxyphosphoryl)-1-(diphenylphosphoroso)ethyl carbamate
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Overview
Description
2,2-Dichloro-2-(diethoxyphosphoryl)-1-(diphenylphosphoroso)ethyl carbamate is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-2-(diethoxyphosphoryl)-1-(diphenylphosphoroso)ethyl carbamate typically involves multiple steps. One common method includes the reaction of diethoxyphosphoryl chloride with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-2-(diethoxyphosphoryl)-1-(diphenylphosphoroso)ethyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2,2-Dichloro-2-(diethoxyphosphoryl)-1-(diphenylphosphoroso)ethyl carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialized materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-2-(diethoxyphosphoryl)-1-(diphenylphosphoroso)ethyl carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-2-(diethoxyphosphoryl)ethyl carbamate
- 1-(Diphenylphosphoroso)ethyl carbamate
- 2,2-Dichloro-1-(diphenylphosphoroso)ethyl carbamate
Uniqueness
2,2-Dichloro-2-(diethoxyphosphoryl)-1-(diphenylphosphoroso)ethyl carbamate is unique due to the presence of both diethoxyphosphoryl and diphenylphosphoroso groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,2-dichloro-2-diethoxyphosphoryl-1-diphenylphosphorylethyl) carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO6P2/c1-3-26-30(25,27-4-2)19(20,21)17(28-18(22)23)29(24,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFFTVHZPSFMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(OC(=O)N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)(Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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